molecular formula C17H15NO3 B13638354 (Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid

(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid

Cat. No.: B13638354
M. Wt: 281.30 g/mol
InChI Key: SKALUOGVLZXHHK-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid is an organic compound with a complex structure that includes a benzoyl group, a phenyl group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid typically involves the reaction of 4-methylbenzoyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the benzoyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding. Its structure allows it to interact with various biological molecules, making it a valuable tool for biochemical studies.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways or receptors in the body.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylbenzoyl)amino]benzoic acid
  • 2-[(4-methylbenzoyl)amino]benzoic acid
  • 3-[(4-methylbenzoyl)amino]benzoic acid

Uniqueness

(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its combination of a benzoyl group, a phenyl group, and an amino acid derivative provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid

InChI

InChI=1S/C17H15NO3/c1-12-7-9-14(10-8-12)16(19)18-15(17(20)21)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)(H,20,21)/b15-11-

InChI Key

SKALUOGVLZXHHK-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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